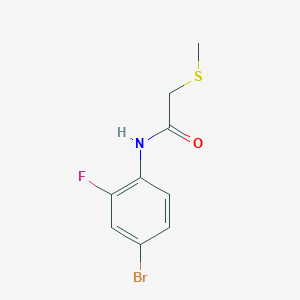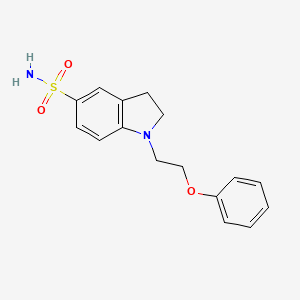
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide, also known as PDIs, is a chemical compound that has been extensively studied for its potential use in scientific research. PDIs are a class of sulfonamide compounds that have been found to have a variety of biochemical and physiological effects. In Additionally, we will list possible future directions for research on PDIs.
Wirkmechanismus
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide exert their effects through a variety of mechanisms. They have been found to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase IX, as mentioned above. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to modulate the activity of ion channels and receptors in the brain, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have a variety of biochemical and physiological effects. They have been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have anti-inflammatory effects and can inhibit the formation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have several advantages for use in lab experiments. They are relatively easy to synthesize and can be produced in large quantities with minimal impurities. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied, and their mechanisms of action are well understood. However, there are also limitations to using 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide in lab experiments. They can be expensive to produce, and their effects can be difficult to quantify due to their complex mechanisms of action.
Zukünftige Richtungen
There are several possible future directions for research on 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide. One area of research could focus on developing more potent and selective 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide that can be used as therapeutic agents for neurological disorders and cancer. Additionally, researchers could investigate the potential use of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide as imaging agents for cancer diagnosis and monitoring. Finally, further research could be done to elucidate the mechanisms of action of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide and to identify new targets for their use in scientific research.
Synthesemethoden
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with phenoxyacetyl chloride, followed by the reaction of the resulting intermediate with sulfonamide. This synthesis method has been optimized over the years to produce high-quality 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied for their potential use in scientific research. They have been found to have a variety of applications in the fields of neuroscience, cancer research, and drug discovery. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been shown to have potential as a treatment for Alzheimer's disease, as they can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have also been found to have potential as a treatment for cancer, as they can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-22(19,20)15-6-7-16-13(12-15)8-9-18(16)10-11-21-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITILHUBYAIOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



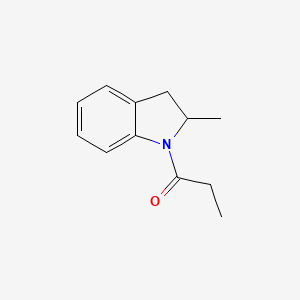
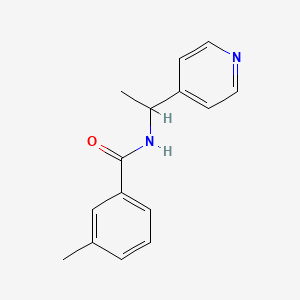
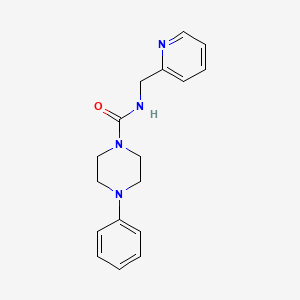
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
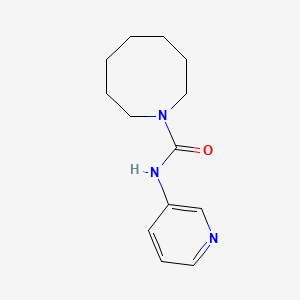
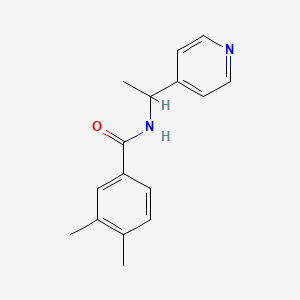
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
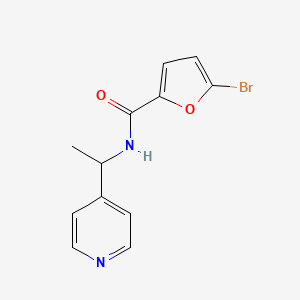
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)


